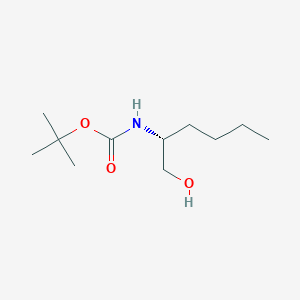
tert-butyl (R)-(1-hydroxyhexan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-t-butoxycarbonylamino-1-hexanol is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a t-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the hexane chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-t-butoxycarbonylamino-1-hexanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a t-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Reduction: The protected amino compound is then subjected to reduction reactions to introduce the hydroxyl group at the desired position on the hexane chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-t-butoxycarbonylamino-1-hexanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-t-butoxycarbonylamino-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Applications De Recherche Scientifique
®-2-t-butoxycarbonylamino-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-2-t-butoxycarbonylamino-1-hexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-t-butoxycarbonylamino-1-hexanol: The enantiomer of the compound with similar properties but different stereochemistry.
2-t-butoxycarbonylamino-1-pentanol: A similar compound with a shorter carbon chain.
2-t-butoxycarbonylamino-1-heptanol: A similar compound with a longer carbon chain.
Uniqueness
®-2-t-butoxycarbonylamino-1-hexanol is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-hydroxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
Clé InChI |
KCKPPJXOWKJHDP-SECBINFHSA-N |
SMILES isomérique |
CCCC[C@H](CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCCC(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















